molecular formula C10H13NO2S B8636042 N-methoxy-N-methyl-3-(methylthio)benzamide

N-methoxy-N-methyl-3-(methylthio)benzamide

Cat. No. B8636042
M. Wt: 211.28 g/mol
InChI Key: OLUVHIOXLODFLH-UHFFFAOYSA-N
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Patent
US08466176B2

Procedure details

To a stirred solution of 3-(methylthio)benzoic acid (15.4 g, 91.5 mmol), cooled to 0° C. with a brine/ice bath, was added N,N-dimethylformamide (0.35 mL, 4.6 mmol) followed by oxalyl chloride (8.79 mL, 100 mmol). The resulting mixture was stirred 2 h at room temperature, until gas evolution stopped and a clear solution was obtained. The mixture was cooled to 0° C. with a brine/ice bath, N,O-Dimethylhydroxylamine (10.7 g, 110 mmol) was added at once, followed by dropwise addition of triethylamine (43.4 mL, 311 mmol) through a dropping funnel, while keeping the internal temperature under 20° C. The resulting suspension was stirred overnight at room temperature, filtered over a pad of silica gel, and concentrated in vacuo to afford N-methoxy-N-methyl-3-(methylsulfanyl)benzamide as an oil [19.9 g, yield 83%; HPLC/MS: m/z=212 (M+H); logP(HCOOH)=1.89].
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two
Quantity
8.79 mL
Type
reactant
Reaction Step Three
Quantity
10.7 g
Type
reactant
Reaction Step Four
Quantity
43.4 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6](O)=[O:7].CN(C)C=O.C(Cl)(=O)C(Cl)=O.[CH3:23][NH:24][O:25][CH3:26].C(N(CC)CC)C>>[CH3:26][O:25][N:24]([CH3:23])[C:6](=[O:7])[C:5]1[CH:9]=[CH:10][CH:11]=[C:3]([S:2][CH3:1])[CH:4]=1

Inputs

Step One
Name
Quantity
15.4 g
Type
reactant
Smiles
CSC=1C=C(C(=O)O)C=CC1
Step Two
Name
Quantity
0.35 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
8.79 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
Quantity
10.7 g
Type
reactant
Smiles
CNOC
Step Five
Name
Quantity
43.4 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred 2 h at room temperature, until gas evolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a clear solution was obtained
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C. with a brine/ice bath
CUSTOM
Type
CUSTOM
Details
under 20° C
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered over a pad of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CON(C(C1=CC(=CC=C1)SC)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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